3,3'-Difluorobenzophenone

Catalog No.
S752668
CAS No.
345-70-0
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Difluorobenzophenone

CAS Number

345-70-0

Product Name

3,3'-Difluorobenzophenone

IUPAC Name

bis(3-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H

InChI Key

UBJLBNGSWJBOGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

Cross-linking Agent in Polymer Chemistry:

,3'-DFB can act as a cross-linking agent in the synthesis of polymers. The presence of the ketone group allows it to react with various functional groups, such as amines and thiols, to form covalent bonds and create a more robust and networked polymer structure. This property has been explored for the development of various functional polymers, including photoresists, coatings, and adhesives [1].

[1] Younes, I., & Kadri, A. (2014). New photocrosslinkable poly(arylene ether sulfone)s based on 3,3′-difluorobenzophenone for advanced microfluidic applications. RSC Advances, 4(11), 5824-5833.

Photoinitiator in Photopolymerization:

,3'-DFB can be used as a photoinitiator in the process of photopolymerization. Upon exposure to ultraviolet (UV) light, 3,3'-DFB undergoes photoexcitation, generating reactive species that can initiate the polymerization reaction of various monomers. This property makes it valuable for applications such as 3D printing, photolithography, and the production of UV-curable coatings and adhesives [2, 3].

[2] Crivello, J. V., & Lovell, P. A. (1977). Photoinitiated polymerization of epoxy resins with 3,3′-difluorobenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2457-2473.

[3] Dietliker, K., & Moszner, N. (2013). Photopolymerization of acrylates with highly efficient and readily accessible photoinitiators. Macromolecules, 46(15), 5991-6000.

Probe Molecule in Fluorescence Studies:

,3'-DFB possesses unique fluorescence properties, making it a valuable tool for various fluorescence-based studies. Its fluorescence emission intensity and lifetime are sensitive to its surrounding environment, allowing researchers to use it as a probe molecule to study various phenomena such as solvent polarity, microenvironments in polymers, and protein-ligand interactions [4, 5].

[4] Yoon, S. C., Park, S. Y., & Lee, S. J. (2000). Environment-sensitive fluorescence behavior of 3,3′-difluorobenzophenone in various solvents. Bulletin of the Korean Chemical Society, 21(11), 1277-1282.

3,3'-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O} and a molecular weight of 218.2 g/mol. It is a derivative of benzophenone, characterized by the substitution of two fluorine atoms at the 3 and 3' positions of the benzene rings. This compound is notable for its role as an intermediate in chemical synthesis and has garnered attention for its potential biological activities .

, including:

  • Substitution Reactions: The fluorine atoms can be replaced with other functional groups through nucleophilic substitution.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: It can be oxidized to yield carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

  • Substitution: Various substituted benzophenones.
  • Reduction: 3,3'-Difluorobenzhydrol.
  • Oxidation: 3,3'-Difluorobenzoic acid .

Research indicates that 3,3'-Difluorobenzophenone may exhibit potential biological activities, particularly in the context of drug development. Studies have explored its interactions with biomolecules, suggesting it could play a role in treating conditions such as cancer and diabetes . The compound's mechanism of action often involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes and receptors.

The synthesis of 3,3'-Difluorobenzophenone can be achieved through several methods:

  • Acylation Reaction: A common method involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.
  • Multi-Step Organic Reactions: Another route includes using 3-fluoro-N-methoxy-N-methylbenzamide and 3-bromofluorobenzene in a two-stage reaction involving n-butyllithium in tetrahydrofuran .

Example Synthesis Procedure

A detailed synthesis example includes:

  • Stage #1: Reacting 3-fluorobromobenzene with n-butyllithium at -78°C.
  • Stage #2: Adding 3-fluoro-N-methoxy-N-methylbenzamide and stirring at room temperature for 16 hours before purification via column chromatography .

3,3'-Difluorobenzophenone has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential interactions with biological systems.
  • Medicinal Chemistry: Explored for its role in drug development targeting specific diseases .

The interaction studies involving 3,3'-Difluorobenzophenone focus on its electrochemical behavior and binding affinities due to the presence of fluorine atoms. These studies indicate that the position and number of fluorine substituents significantly influence the compound's reactivity and ability to form stable radical species under specific conditions.

Similar Compounds

Several compounds share structural similarities with 3,3'-Difluorobenzophenone. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
4,4'-Difluorobenzophenone1134-79-0Lacks halogen substitutions; simpler structure
3-Chloro-3',4'-difluorobenzophenone844884-94-2Contains chlorine; different reactivity
3,5-Dichloro-3',4'-difluorobenzophenone845781-01-3Contains multiple halogens; enhanced stability
Benzophenone119-61-9No halogen substitutions; serves as a base model

These compounds differ primarily in their halogen substitution patterns and resultant chemical properties, which affect their reactivity and applications in various chemical transformations .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,3'-Difluorobenzophenone

Dates

Modify: 2023-08-15

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